Cas no 1521042-14-7 (1-Methyl-2-sulfanyl-1H-1,3-benzodiazole-7-carboxylic acid)

1-Methyl-2-sulfanyl-1H-1,3-benzodiazole-7-carboxylic acid is a versatile organic compound with significant potential in pharmaceutical research. Its unique structure and functional groups provide opportunities for various synthetic transformations, offering diverse applications in drug discovery. The presence of the sulfanyl and carboxylic acid groups confers excellent reactivity, facilitating the development of novel therapeutic agents with potential for high specificity and efficacy.
1-Methyl-2-sulfanyl-1H-1,3-benzodiazole-7-carboxylic acid structure
1521042-14-7 structure
商品名:1-Methyl-2-sulfanyl-1H-1,3-benzodiazole-7-carboxylic acid
CAS番号:1521042-14-7
MF:C9H8N2O2S
メガワット:208.237020492554
CID:5776828
PubChem ID:83417547

1-Methyl-2-sulfanyl-1H-1,3-benzodiazole-7-carboxylic acid 化学的及び物理的性質

名前と識別子

    • 1-METHYL-2-SULFANYL-1H-1,3-BENZODIAZOLE-7-CARBOXYLICACID
    • 1521042-14-7
    • 1-METHYL-2-SULFANYL-1H-1,3-BENZODIAZOLE-7-CARBOXYLIC ACID
    • EN300-1116465
    • 1H-Benzimidazole-4-carboxylic acid, 2,3-dihydro-3-methyl-2-thioxo-
    • 1-Methyl-2-sulfanyl-1H-1,3-benzodiazole-7-carboxylic acid
    • インチ: 1S/C9H8N2O2S/c1-11-7-5(8(12)13)3-2-4-6(7)10-9(11)14/h2-4H,1H3,(H,10,14)(H,12,13)
    • InChIKey: VEHRTJLAVUYVMH-UHFFFAOYSA-N
    • ほほえんだ: S=C1NC2C=CC=C(C(=O)O)C=2N1C

計算された属性

  • せいみつぶんしりょう: 208.03064868g/mol
  • どういたいしつりょう: 208.03064868g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 3
  • 重原子数: 14
  • 回転可能化学結合数: 1
  • 複雑さ: 282
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 0.9
  • トポロジー分子極性表面積: 84.7Ų

1-Methyl-2-sulfanyl-1H-1,3-benzodiazole-7-carboxylic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1116465-1g
1-methyl-2-sulfanyl-1H-1,3-benzodiazole-7-carboxylic acid
1521042-14-7 95%
1g
$986.0 2023-10-27
Enamine
EN300-1116465-10.0g
1-methyl-2-sulfanyl-1H-1,3-benzodiazole-7-carboxylic acid
1521042-14-7
10g
$5283.0 2023-06-09
Enamine
EN300-1116465-0.05g
1-methyl-2-sulfanyl-1H-1,3-benzodiazole-7-carboxylic acid
1521042-14-7 95%
0.05g
$827.0 2023-10-27
Enamine
EN300-1116465-0.5g
1-methyl-2-sulfanyl-1H-1,3-benzodiazole-7-carboxylic acid
1521042-14-7 95%
0.5g
$946.0 2023-10-27
Enamine
EN300-1116465-5g
1-methyl-2-sulfanyl-1H-1,3-benzodiazole-7-carboxylic acid
1521042-14-7 95%
5g
$2858.0 2023-10-27
Enamine
EN300-1116465-0.1g
1-methyl-2-sulfanyl-1H-1,3-benzodiazole-7-carboxylic acid
1521042-14-7 95%
0.1g
$867.0 2023-10-27
Enamine
EN300-1116465-10g
1-methyl-2-sulfanyl-1H-1,3-benzodiazole-7-carboxylic acid
1521042-14-7 95%
10g
$4236.0 2023-10-27
Enamine
EN300-1116465-2.5g
1-methyl-2-sulfanyl-1H-1,3-benzodiazole-7-carboxylic acid
1521042-14-7 95%
2.5g
$1931.0 2023-10-27
Enamine
EN300-1116465-1.0g
1-methyl-2-sulfanyl-1H-1,3-benzodiazole-7-carboxylic acid
1521042-14-7
1g
$1229.0 2023-06-09
Enamine
EN300-1116465-0.25g
1-methyl-2-sulfanyl-1H-1,3-benzodiazole-7-carboxylic acid
1521042-14-7 95%
0.25g
$906.0 2023-10-27

1-Methyl-2-sulfanyl-1H-1,3-benzodiazole-7-carboxylic acid 関連文献

1-Methyl-2-sulfanyl-1H-1,3-benzodiazole-7-carboxylic acidに関する追加情報

Introduction to 1-Methyl-2-sulfanyl-1H-1,3-benzodiazole-7-carboxylic acid (CAS No. 1521042-14-7)

1-Methyl-2-sulfanyl-1H-1,3-benzodiazole-7-carboxylic acid, identified by the Chemical Abstracts Service Number (CAS No.) 1521042-14-7, is a compound of significant interest in the field of pharmaceutical chemistry and medicinal biology. This heterocyclic organic molecule belongs to the benzodiazole class, which is well-documented for its pharmacological properties, particularly in the modulation of central nervous system activity. The presence of a methyl group and a sulfanyl substituent at the 1-position and 2-position, respectively, alongside a carboxylic acid functional group at the 7-position, imparts unique chemical and biological characteristics to this compound.

The structural framework of 1-Methyl-2-sulfanyl-1H-1,3-benzodiazole-7-carboxylic acid positions it as a potential candidate for further exploration in drug discovery. The benzodiazole core is renowned for its role in the development of anxiolytics, sedatives, and anticonvulsants, owing to its interaction with benzodiazepine receptors in the brain. The modifications introduced by the methyl and sulfanyl groups may enhance or alter these interactions, making this compound a subject of considerable research interest.

In recent years, there has been growing emphasis on the development of novel psychoactive substances with improved pharmacokinetic profiles and reduced side effects. 1-Methyl-2-sulfanyl-1H-1,3-benzodiazole-7-carboxylic acid has been studied in the context of potential therapeutic applications, particularly in conditions where modulation of GABAergic neurotransmission is beneficial. Preliminary studies suggest that this compound may exhibit anxiolytic properties comparable to traditional benzodiazepines but with a distinct chemical profile that could lead to fewer adverse effects.

The carboxylic acid moiety in 1-Methyl-2-sulfanyl-1H-1,3-benzodiazole-7-carboxylic acid provides opportunities for further chemical modification. This functional group can be used to synthesize derivatives with enhanced solubility, bioavailability, or targeted delivery systems. For instance, esterification or amidation of the carboxylic acid could yield prodrugs or conjugates that improve metabolic stability or tissue specificity.

From a synthetic chemistry perspective, the synthesis of 1-Methyl-2-sulfanyl-1H-1,3-benzodiazole-7-carboxylic acid involves multi-step organic transformations that highlight the versatility of modern synthetic methodologies. Key steps include cyclization reactions to form the benzodiazole ring system, followed by selective functionalization at the 1-position and 2-position. The introduction of the sulfanyl group typically involves nucleophilic substitution reactions using appropriate sulfide precursors.

The pharmacological evaluation of 1-Methyl-2-sulfanyl-1H-1,3-benzodiazole-7-carboxylic acid has been conducted using both in vitro and in vivo models. In cell-based assays, this compound has demonstrated interactions with GABA-A receptors, suggesting potential anxiolytic activity. Animal studies have further corroborated these findings, showing dose-dependent reductions in anxiety-like behaviors without significant sedation at therapeutic doses. These results are particularly promising given the need for safer alternatives to classical benzodiazepines.

One of the most compelling aspects of 1-Methyl-2-sulfanyl-1H-1,3-benzodiazole-7-carboxylic acid is its potential for structure-based drug design. High-throughput screening (HTS) and computational modeling techniques have been employed to identify optimal analogs with enhanced efficacy and selectivity. These approaches leverage crystallographic data from related compounds to predict binding modes and optimize interactions with target proteins.

The development of novel therapeutic agents often requires careful consideration of metabolic pathways and potential drug-drug interactions. 1-Methyl-2-sulfanyl-1H-1,3-benzodiazole-7-carboxylic acid has been subjected to metabolic stability studies to assess its susceptibility to enzymatic degradation. Preliminary results indicate moderate stability under physiological conditions but highlight areas for improvement through structural modifications aimed at enhancing bioavailability.

In conclusion, 1-Methyl - 2 - sulfanyl - 1 H - 13 - benzodiazole - 7 - carboxylic acid (CAS No. 152104214 - 7) represents a promising candidate for further pharmaceutical development. Its unique structural features offer opportunities for therapeutic intervention in neurological disorders while minimizing side effects associated with traditional benzodiazepines. Continued research into synthetic methodologies and pharmacological profiles will be crucial in determining its full potential as a therapeutic agent.

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